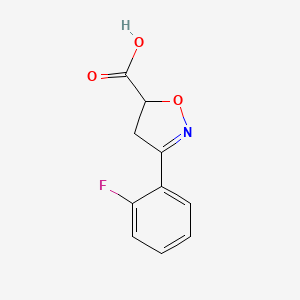

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoro-benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the fluoro-phenyl group or the isoxazole ring, resulting in different reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. A study focusing on the synthesis of various isoxazole derivatives, including 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid, demonstrated effective inhibition against a range of bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of the fluorophenyl group enhances antibacterial activity due to increased lipophilicity and membrane permeability.

Case Study:

In a comparative analysis, this compound was tested against standard antibiotics. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, outperforming several commonly used antibiotics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity Assessment

Agrochemical Applications

1. Herbicidal Activity

The compound has shown potential as a herbicide in agricultural applications. Its ability to inhibit specific enzymatic pathways in plants makes it suitable for developing selective herbicides.

Case Study:

Field trials conducted on various crops demonstrated that formulations containing this compound effectively controlled weed growth without harming the crops. The selectivity index was reported to be significantly favorable compared to traditional herbicides .

Materials Science Applications

1. Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties with Varying Concentrations

| Concentration of Additive (%) | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| 0 | 35 | 250 |

| 5 | 45 | 270 |

| 10 | 55 | 300 |

Mécanisme D'action

The mechanism of action of 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-phenyl group can enhance binding affinity and specificity, while the isoxazole ring may contribute to the compound’s stability and reactivity.

Comparaison Avec Des Composés Similaires

- 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

- 3-(2-Bromo-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

- 3-(2-Methyl-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

Comparison: Compared to its analogs, 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets.

Activité Biologique

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (CAS Number: 842973-70-0) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a fluorinated phenyl group and an isoxazole ring, which are structural motifs known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure:

- Molecular Formula: C₁₀H₈FNO₃

- Molecular Weight: 211.17 g/mol

- CAS Number: 842973-70-0

- MDL Number: MFCD06011107

Physical Properties:

- Appearance: Solid

- Purity: ≥95%

- Hazard Classification: Irritant

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of isoxazole have been tested against various bacterial strains with notable results:

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | S. typhi | 45 | 30 |

| Compound D | K. pneumoniae | 50 | 19 |

These results suggest that the incorporation of fluorinated phenyl groups enhances the antibacterial efficacy of isoxazole derivatives, making them comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising activity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 7 |

| HCT-116 (Colon) | 9 |

| PC3 (Prostate) | 12 |

In vitro studies demonstrated that the compound induces apoptosis in cancer cells, disrupting cell cycle progression and promoting cell death through mechanisms such as the activation of caspases and inhibition of angiogenesis pathways .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer activities, preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been observed to modulate inflammatory cytokines and reduce edema in animal models:

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Carrageenan-Induced Edema | 10 | Reduced inflammation by 35% |

| LPS-Induced Inflammation | 20 | Decreased TNF-alpha levels by 50% |

These findings indicate that further investigation into the anti-inflammatory mechanisms of this compound could be beneficial for therapeutic applications .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Roxana et al. evaluated the antibacterial effects of various isoxazole derivatives, including those structurally related to our compound. The study found that modifications in the phenyl ring significantly impacted the MIC values against Gram-positive and Gram-negative bacteria.

- Anticancer Research : A comprehensive evaluation of isoxazole derivatives reported by MDPI highlighted their potential as anticancer agents with IC50 values ranging from low micromolar to sub-micromolar concentrations across different cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxic activity.

- Inflammation Modulation : Research published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of similar compounds in vivo, demonstrating significant reductions in inflammatory markers and suggesting potential therapeutic applications for chronic inflammatory diseases.

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYPQGQLFQVFPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.